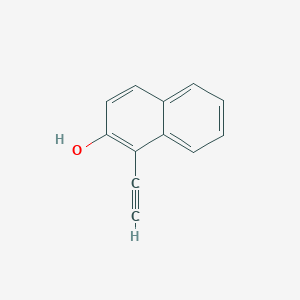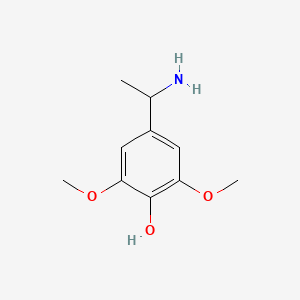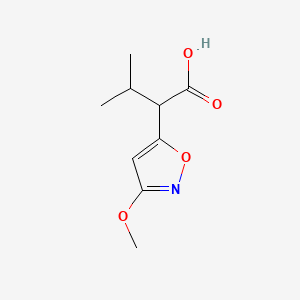
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs
Méthodes De Préparation
The synthesis of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve temperatures around 80°C and the use of catalysts like 18-crown-6 and K₂CO₃ .
Analyse Des Réactions Chimiques
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with alkynes in the presence of catalysts to form isoxazole-linked glyco-conjugates . Common reagents used in these reactions include 4-toluenesulfonyl chloride and ethoxycarbonyl formonitrile oxide . The major products formed from these reactions are ester-functionalized isoxazoles .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its core structure is found in many drugs, such as sulfamethoxazole, which acts as an antibiotic .
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid involves its interaction with various molecular targets and pathways. For example, isoxazole derivatives have been shown to bind efficiently with GABA and glutamate receptors . The compound’s effects are mediated through these interactions, which can influence various biological processes.
Comparaison Avec Des Composés Similaires
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid can be compared with other similar compounds such as 3-(3-methoxyisoxazol-5-yl)propanoic acid and haloisoxazoles . These compounds share the isoxazole core but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13NO4 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
2-(3-methoxy-1,2-oxazol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(11)12)6-4-7(13-3)10-14-6/h4-5,8H,1-3H3,(H,11,12) |
Clé InChI |
QQLDRQAFIXCVFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=NO1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



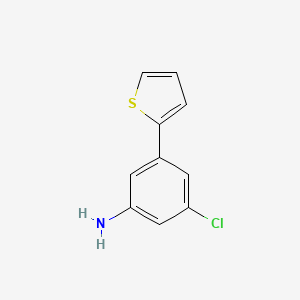
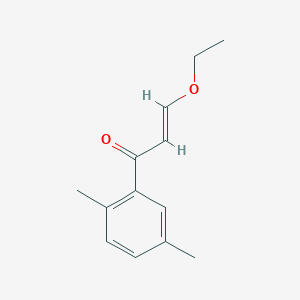
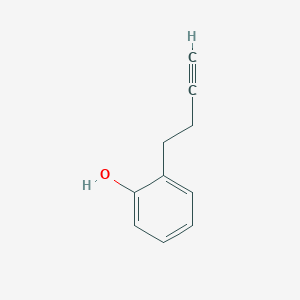

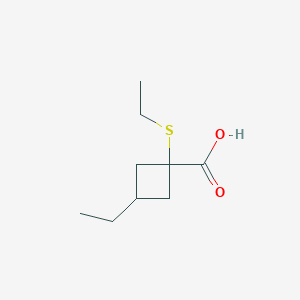


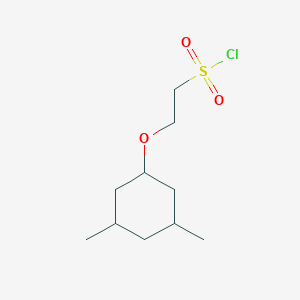
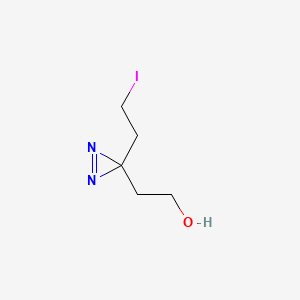
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
